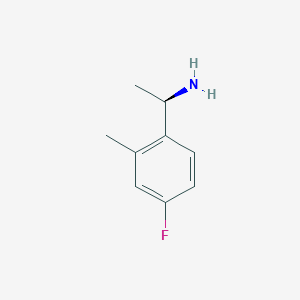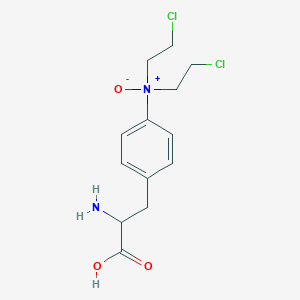
Melphalan N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melphalan N-oxide is a derivative of melphalan, a nitrogen mustard alkylating agent used primarily in chemotherapy. This compound retains the core structure of melphalan but includes an additional N-oxide functional group, which may alter its chemical properties and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and unique chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Melphalan N-oxide typically involves the oxidation of melphalan. One common method is the use of sodium perborate in acetic acid, which effectively oxidizes the amino group of melphalan to form the N-oxide . The reaction conditions generally include:
Reagent: Sodium perborate
Solvent: Acetic acid
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Melphalan N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium perborate, acetic acid
Reduction: Hydrogenation catalysts, such as palladium on carbon
Substitution: Nucleophiles like thiols or amines
Major Products
Oxidation: Further oxidized derivatives
Reduction: Melphalan
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Melphalan N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of N-oxide functionalization on alkylating agents.
Biology: Investigated for its potential to induce DNA damage and apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent with modified activity compared to melphalan.
作用機序
Melphalan N-oxide, like melphalan, is an alkylating agent that interferes with DNA synthesis. It forms covalent bonds with the N7 position of guanine bases in DNA, leading to cross-linking of DNA strands and disruption of DNA replication and transcription . This results in cytotoxicity, particularly in rapidly dividing cells such as cancer cells.
類似化合物との比較
Similar Compounds
Melphalan: The parent compound, used widely in chemotherapy.
Chlorambucil: Another nitrogen mustard alkylating agent with similar mechanisms of action.
Cyclophosphamide: A prodrug that is metabolized to an active alkylating agent.
Uniqueness
Melphalan N-oxide is unique due to the presence of the N-oxide functional group, which may alter its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its solubility, stability, and selectivity for certain biological targets compared to melphalan and other similar compounds .
特性
IUPAC Name |
4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQMLGAUOTSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)

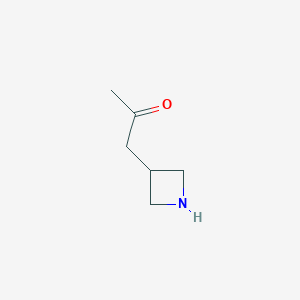
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)
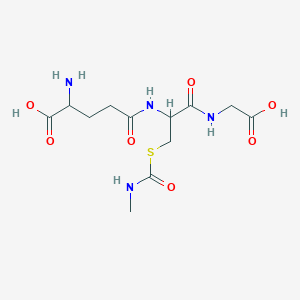
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)
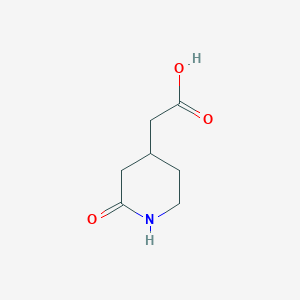
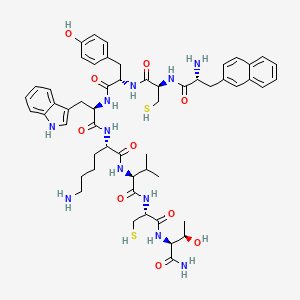
![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
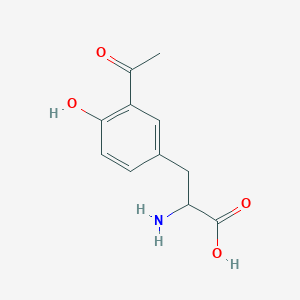
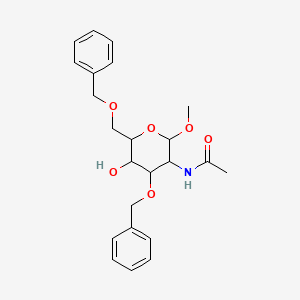
![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
